molecular formula C7H9NOS B1439283 2-Isopropylthiazole-5-carbaldehyde CAS No. 207675-84-1

2-Isopropylthiazole-5-carbaldehyde

Cat. No.: B1439283
CAS No.: 207675-84-1
M. Wt: 155.22 g/mol
InChI Key: AQUYPRJMFNPTGE-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffolds in Medicinal Chemistry and Materials Science

Thiazoles, five-membered heterocyclic compounds containing both sulfur and nitrogen, are a cornerstone of medicinal chemistry. ijarsct.co.ineurekaselect.com This structural motif is present in a multitude of natural and synthetic compounds that exhibit a broad spectrum of biological activities. ijarsct.co.inbohrium.com The presence of nitrogen and sulfur atoms in the thiazole ring allows for diverse interactions with biological targets, contributing to their therapeutic potential. researchgate.net

The significance of the thiazole scaffold is underscored by its presence in numerous clinically approved drugs. bohrium.comresearchgate.net These include antimicrobial agents like sulfathiazole, the antiretroviral drug ritonavir, and the antifungal agent abafungin. eurekaselect.com The versatility of the thiazole nucleus extends beyond medicine into materials science, where its derivatives are utilized in the development of photographic sensitizers and vulcanizing accelerators. eurekaselect.com

The thiazole ring's unique electronic properties and ability to act as a scaffold for further functionalization have made it a privileged structure in drug discovery. researchgate.net Researchers continue to explore the vast chemical space offered by thiazole derivatives, seeking to develop new therapeutic agents with improved potency and selectivity. bohrium.comresearchgate.net

The Role of Carbaldehyde Functionality in Organic Synthesis and Biological Activity

The carbaldehyde group, a carbonyl group bonded to a hydrogen atom and a carbon substituent, is a linchpin of organic synthesis. Its reactivity allows for a wide range of chemical transformations, making it an invaluable functional group for constructing complex molecular architectures. wiserpub.com Aldehydes readily undergo nucleophilic addition reactions, condensations, and oxidations, providing access to a diverse array of chemical structures. wiserpub.comumich.edu

In the context of biological activity, the carbaldehyde functionality can be a key pharmacophore. It can participate in crucial interactions with biological macromolecules, such as enzymes and receptors. For instance, the formation of Schiff bases through the reaction of an aldehyde with a primary amine is a common mechanism in biological systems and has been exploited in the design of various therapeutic agents. wiserpub.com The inherent reactivity of the carbaldehyde group can also contribute to the biological profile of a molecule, although this often requires careful modulation to achieve the desired therapeutic effect.

The synthetic versatility of the carbaldehyde group makes it a critical component in the synthesis of various biologically active compounds, including antimicrobial, anti-inflammatory, and antitumor agents. researchgate.netresearchgate.net

Overview of 2-Isopropylthiazole-5-carbaldehyde within the Thiazole Class

Within the broad class of thiazole-containing compounds, this compound represents a specific and increasingly important molecule for synthetic and medicinal chemistry research.

The systematic IUPAC name for this compound is 2-isopropyl-1,3-thiazole-5-carbaldehyde. sigmaaldrich.com Its structure features a central thiazole ring, with an isopropyl group attached at the second position and a carbaldehyde (or formyl) group at the fifth position.

Table 1: Structural and Chemical Properties of this compound

PropertyValue
CAS Number 207675-84-1
Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
IUPAC Name 2-isopropyl-1,3-thiazole-5-carbaldehyde
Physical Form Liquid
Purity Typically ≥97%

Data sourced from available chemical supplier information. sigmaaldrich.com

Current research involving this compound is primarily focused on its utility as a synthetic intermediate. Its bifunctional nature, possessing both a nucleophilic thiazole ring and an electrophilic carbaldehyde group, allows for a diverse range of chemical modifications. This makes it a valuable precursor for the synthesis of more complex thiazole derivatives with potential applications in medicinal chemistry and materials science. While specific, large-scale applications are still emerging, its role as a building block in the discovery of novel compounds is well-established within the research community. For instance, it can be used to synthesize various heterocyclic systems and substituted thiazoles, which are then screened for a variety of biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5(2)7-8-3-6(4-9)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUYPRJMFNPTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 2 Isopropylthiazole 5 Carbaldehyde

Established Synthetic Pathways for 2-Isopropylthiazole-5-carbaldehyde and Related Isomers

The synthesis of this compound can be achieved through various routes, which can be broadly categorized into direct synthesis and precursor-based approaches.

Direct Synthesis Routes

Direct synthesis methods aim to construct the this compound molecule in a limited number of steps. One notable example is the cascade annulation of enaminones with potassium thiocyanate, mediated by the Dess-Martin periodinane (DMP) reagent. nih.gov This method involves a sequence of reactions including hydroxyl thiocyanation of the C=C double bond, intramolecular hydroamination of the C≡N bond, and subsequent thiazole (B1198619) annulation. nih.gov A key feature of this process is the dual role of DMP, which facilitates free radical thiocyanation and also masks the in-situ generated formyl group, leading to the selective formation of the thiazole-5-carbaldehyde. nih.gov

Another direct approach involves the Hantzsch thiazole synthesis, a classical method that utilizes the reaction between a thioamide and an alpha-halocarbonyl compound. youtube.com In the context of this compound, this would involve the reaction of isobutyrothioamide with a suitable 3-halo-2-oxopropanal derivative. The reaction proceeds through an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Precursor-Based Synthetic Approaches

These methods involve the initial synthesis of a thiazole ring with a different substituent at the 5-position, which is then converted to the carbaldehyde group.

The formation of the thiazole ring is a critical step in these syntheses. A common strategy is the reaction of a thioamide, such as isobutyrothioamide, with an α-haloketone or α-haloaldehyde. For instance, reacting isobutyrothioamide with a 3-halopropenal derivative can lead to the formation of the 2-isopropylthiazole (B97041) ring.

A regioselective synthesis of disubstituted thiazoles has been achieved through the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with isocyanides. nih.gov This method offers a catalyst-free and rapid route to various thiazole derivatives. nih.gov While not directly producing the target molecule, the resulting thiazole carboxamides or carboxylates can serve as precursors.

Once the 2-isopropylthiazole core is established, the final step is the introduction of the carbaldehyde group at the 5-position. This is typically achieved through functional group interconversions. vanderbilt.edufiveable.mesolubilityofthings.com

Common precursor functionalities at the 5-position include:

Hydroxymethyl group: Oxidation of 2-isopropyl-5-(hydroxymethyl)thiazole to the corresponding aldehyde is a frequent strategy. This can be accomplished using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2). google.com

Carboxylic acid or ester: Reduction of a 2-isopropylthiazole-5-carboxylic acid or its ester derivative can yield the desired aldehyde. This transformation can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

Halide: A 5-halo-2-isopropylthiazole can be converted to the aldehyde via a formylation reaction, for example, through a Grignard reagent intermediate followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). google.com

Optimization of Reaction Conditions and Yields

The efficiency of these synthetic pathways is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and reaction time. For instance, in the Hantzsch synthesis, the choice of base and solvent can significantly influence the reaction rate and the formation of byproducts.

In precursor-based approaches, the selection of the oxidizing or reducing agent is crucial to ensure high chemoselectivity and avoid over-oxidation or over-reduction. For example, the use of mild oxidizing agents like PCC is often preferred for the oxidation of primary alcohols to aldehydes to prevent further oxidation to carboxylic acids. google.com Similarly, the use of DIBAL-H at low temperatures is a standard method for the partial reduction of esters to aldehydes. vanderbilt.edu

Recent research has also focused on developing more sustainable and industrially viable processes, such as utilizing heterogeneous catalysts that can be easily separated and recycled. researchgate.net

Advanced Chemical Reactivity and Derivatization Studies

The aldehyde functionality of this compound makes it a versatile intermediate for a wide range of chemical transformations. The electrophilic nature of the aldehyde carbon allows it to readily undergo nucleophilic addition reactions.

The thiazole ring itself can also participate in various reactions. The electron-withdrawing nature of the aldehyde group at position 5 can influence the reactivity of the thiazole ring in electrophilic substitution reactions.

Here is a table summarizing some of the key reactions and derivatizations of this compound:

Reaction TypeReagent(s)Product Type
Oxidation Potassium permanganate (B83412), Chromium trioxide2-Isopropylthiazole-5-carboxylic acid
Reduction Sodium borohydride (B1222165), Lithium aluminum hydride(2-Isopropylthiazol-5-yl)methanol
Wittig Reaction Phosphonium ylideAlkenyl-substituted 2-isopropylthiazole
Grignard Reaction Grignard reagents (R-MgX)Secondary alcohol
Reductive Amination Amine, Reducing agent (e.g., NaBH3CN)Amine
Knoevenagel Condensation Active methylene (B1212753) compoundsα,β-Unsaturated compound
Henry Reaction Nitroalkane, Baseβ-Nitro alcohol

These derivatization reactions open up pathways to a vast array of more complex molecules with potential applications in various fields of chemical research. The ability to fine-tune the substituents on the thiazole ring and modify the aldehyde group provides a powerful tool for the design and synthesis of novel compounds with specific properties.

Nucleophilic and Electrophilic Reactions of the Carbaldehyde Group

The reactivity of this compound is significantly influenced by the carbaldehyde group. The carbonyl carbon in the aldehyde is sp2 hybridized and bonded to a highly electronegative oxygen atom, resulting in a polarized carbon-oxygen double bond. masterorganicchemistry.comlibretexts.org This polarization renders the carbonyl carbon electrophilic, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

Nucleophilic addition is a primary reaction pathway for the carbaldehyde group. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp2 to sp3 and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orglibretexts.org The reactivity of the aldehyde towards nucleophiles is enhanced by the electron-withdrawing nature of the thiazole ring, which further increases the partial positive charge on the carbonyl carbon. pressbooks.pub Conversely, the bulky isopropyl group may introduce some steric hindrance, potentially slowing the rate of nucleophilic attack compared to less substituted aldehydes. libretexts.org

Common nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions and the production of alcohols via hydride reagents. masterorganicchemistry.compressbooks.pub

While the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and is nucleophilic. However, electrophilic attack on the aldehyde group itself is less common and typically involves protonation of the carbonyl oxygen under acidic conditions. This activation makes the carbonyl carbon even more electrophilic and can facilitate subsequent nucleophilic attack. pressbooks.pub

Thiazole Ring Modifications and Substitutions

The thiazole ring in this compound is an aromatic heterocycle, and its reactivity is a key aspect of its chemistry. nih.gov The ring contains both sulfur and nitrogen atoms, which influence its electronic properties and reactivity in substitution reactions. nih.gov Thiazoles can undergo electrophilic aromatic substitution, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.com The position of substitution is directed by the existing substituents. The electron-withdrawing carbaldehyde group at the C5 position generally directs incoming electrophiles to the C4 position. However, the reactivity of the thiazole ring towards electrophiles is generally lower than that of benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom.

Conversely, the thiazole ring can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. The proton at the C2 position of the thiazole ring is known to be acidic, making this position susceptible to deprotonation to form a nucleophilic 2-lithiothiazole, which can then react with various electrophiles. nih.govwikipedia.org

Formation of Schiff Bases and Related Imine Derivatives

A significant reaction of the carbaldehyde group in this compound is its condensation with primary amines to form Schiff bases, also known as imines. nih.gov This reaction is a type of nucleophilic addition-elimination. libretexts.org The process begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, leading to a carbinolamine intermediate. Subsequent dehydration (elimination of a water molecule) results in the formation of a carbon-nitrogen double bond (C=N), characteristic of an imine. pressbooks.pub

The formation of Schiff bases is often reversible and can be catalyzed by either acid or base. These derivatives are important in various chemical applications, including the synthesis of new heterocyclic systems and as ligands for metal complexes.

Table 1: Examples of Schiff Base Formation

Reactant 1 Reactant 2 Product Type
This compound Primary Amine (R-NH₂) Schiff Base / Imine

Cycloaddition Reactions Involving the Thiazole Core

The thiazole ring, as a π-electron system, can participate in cycloaddition reactions. nih.gov These are concerted reactions where two unsaturated molecules combine to form a cyclic compound. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, though thiazoles typically require high temperatures to participate due to their aromatic stability. wikipedia.orglibretexts.org In such reactions, the thiazole can act as the diene component. These reactions can be complex, sometimes involving subsequent elimination of sulfur to yield pyridine (B92270) derivatives. wikipedia.org

Other types of cycloadditions, such as [2+2] and [3+2] dipolar cycloadditions, are also possible. nih.govuchicago.edulibretexts.org For instance, photochemical [2+2] cycloadditions can be used to form four-membered rings. nih.govyoutube.com The specific conditions and the nature of the reacting partner determine the feasibility and outcome of these cycloaddition reactions. youtube.com The presence of the isopropyl and carbaldehyde substituents on the thiazole ring will influence the regioselectivity and stereoselectivity of the cycloaddition.

Oxidative and Reductive Transformations of the Compound

The carbaldehyde group of this compound is readily susceptible to both oxidation and reduction.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-isopropylthiazole-5-carboxylic acid. vaia.com This transformation involves the addition of an oxygen atom to the carbonyl carbon. vaia.com A variety of oxidizing agents can accomplish this, including potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder reagents like pyridinium chlorochromate (PCC) or even sodium hypochlorite (B82951) (bleach). google.comlibretexts.orgresearchgate.netlibretexts.org The choice of oxidant depends on the desired reaction conditions and the tolerance of other functional groups in the molecule. researchgate.netorganic-chemistry.org

Reduction: The aldehyde group can be reduced to a primary alcohol, (2-isopropylthiazol-5-yl)methanol. libretexts.orglibretexts.org This is a common transformation achieved using hydride-based reducing agents. libretexts.org Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose, while the more reactive lithium aluminum hydride (LiAlH₄) can also be employed. libretexts.orglibretexts.org These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the carbonyl carbon. libretexts.org

Table 2: Summary of Oxidative and Reductive Transformations

Starting Material Transformation Product Typical Reagents
This compound Oxidation 2-Isopropylthiazole-5-carboxylic acid KMnO₄, Jones Reagent, PCC google.comlibretexts.org

Catalytic Approaches in the Synthesis and Functionalization of this compound

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the thiazole ring of this compound. Palladium-catalyzed reactions are particularly prominent in this area. cdnsciencepub.comrsc.org

For these reactions to occur, a halogenated or otherwise activated thiazole derivative is often required. For example, a bromo- or iodo-substituted thiazole can undergo Suzuki-Miyaura coupling with a boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. cdnsciencepub.com This allows for the introduction of various aryl or vinyl groups onto the thiazole core. The nitrogen atom of the thiazole ring can also play a role in directing these reactions or acting as a ligand for the metal catalyst. cdnsciencepub.com Other palladium-catalyzed reactions, such as Heck, Sonogashira, and Stille couplings, could similarly be employed to modify the thiazole structure, provided a suitable starting material is available.

Organocatalytic Applications in Derivatization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the synthesis of complex molecules. While specific organocatalytic derivatizations of this compound are not extensively documented in publicly available literature, the reactivity of the thiazole-5-carbaldehyde scaffold has been explored in broader contexts. For instance, the Knoevenagel condensation of various thiazole-5-carboxaldehydes with active methylene compounds is a well-established method for forming new carbon-carbon double bonds. This reaction is often catalyzed by basic organocatalysts such as piperidine. researchgate.net

In a general sense, the aldehyde functional group of this compound is amenable to a range of organocatalytic transformations. These reactions, catalyzed by chiral secondary amines (like proline and its derivatives) or N-heterocyclic carbenes, could provide enantioselective routes to a variety of derivatives.

Table 1: Potential Organocatalytic Transformations of this compound

Reaction TypePotential OrganocatalystPotential Product Class
Aldol AdditionProline and its derivativesChiral β-hydroxy aldehydes/ketones
Michael AdditionChiral secondary amines, thioureasγ-Keto aldehydes
Benzoin CondensationN-Heterocyclic Carbenes (NHCs)α-Hydroxy ketones (dimers)
Stetter ReactionN-Heterocyclic Carbenes (NHCs)1,4-Dicarbonyl compounds

While these represent plausible and synthetically valuable transformations, specific research detailing these applications for this compound is needed to fully realize their potential.

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis, utilizing enzymes or whole microorganisms, offers unparalleled selectivity and mild reaction conditions, aligning with the principles of green chemistry. The application of biocatalysis to heterocyclic aldehydes is a growing field of interest.

Enzymes such as alcohol dehydrogenases (ADHs) are prime candidates for the transformation of this compound. These enzymes can catalyze the stereoselective reduction of the aldehyde to the corresponding alcohol, (2-isopropylthiazol-5-yl)methanol, a valuable chiral building block. The stereochemical outcome of the reduction is dependent on the specific ADH used, with different enzymes affording either the (R)- or (S)-enantiomer of the alcohol. This approach is particularly attractive for the synthesis of enantiopure compounds.

Furthermore, enzymes from the pyridoxal-5'-phosphate (PLP)-dependent family, such as threonine aldolases, have been engineered to catalyze C-C bond formation. acs.org While not yet demonstrated specifically with this compound, these enzymes could potentially be adapted to use this aldehyde as an electrophile, reacting with a nucleophilic donor to create new chiral amino alcohol derivatives. acs.org

The synthesis of the thiazole core itself can also be achieved through biocatalytic means. For example, chitosan-based materials have been investigated as eco-friendly biocatalysts for the synthesis of various thiazole derivatives, showcasing the potential for greener synthetic routes in this area of chemistry. nih.gov

Table 2: Potential Biocatalytic Transformations of this compound

Enzyme ClassTransformationPotential ProductSignificance
Alcohol Dehydrogenase (ADH)Reduction(R)- or (S)-(2-isopropylthiazol-5-yl)methanolAccess to enantiopure chiral alcohols
Aldehyde Dehydrogenase (ALDH)Oxidation2-Isopropylthiazole-5-carboxylic acidSynthesis of carboxylic acid derivatives
Threonine Aldolase (engineered)Aldol-type addition with aminesChiral 1,2-amino alcoholsCreation of complex, stereodefined molecules acs.org
TransaminaseReductive amination(2-isopropylthiazol-5-yl)methanamineSynthesis of primary amines

The continued exploration of both organocatalytic and biocatalytic methodologies will undoubtedly unlock new avenues for the derivatization of this compound, leading to the discovery of novel compounds with potentially valuable applications.

Spectroscopic Characterization Techniques for Structural Elucidation of 2 Isopropylthiazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, particularly ¹H and ¹³C, a precise picture of the molecular skeleton can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In ¹H NMR spectroscopy of 2-Isopropylthiazole-5-carbaldehyde, distinct signals corresponding to each unique proton environment are expected. The aldehyde proton (-CHO) is highly deshielded by the adjacent carbonyl group and the aromatic thiazole (B1198619) ring, causing it to appear far downfield as a singlet. The lone proton on the thiazole ring (H4) also resides in a deshielded environment, appearing as a singlet. The isopropyl group gives rise to a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃), with their coupling confirming their adjacency.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde-H 9.8 - 10.1 Singlet (s)
Thiazole-H4 8.0 - 8.5 Singlet (s)
Isopropyl-CH 3.2 - 3.6 Septet (sept)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde is the most deshielded, appearing at a very high chemical shift. The carbons of the thiazole ring appear in the aromatic region, with C2 being significantly deshielded due to its attachment to the electronegative nitrogen and sulfur atoms and the isopropyl group. The carbons of the isopropyl group appear in the aliphatic (upfield) region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O 180 - 185
Thiazole C2 168 - 172
Thiazole C5 140 - 145
Thiazole C4 135 - 140
Isopropyl CH 30 - 35

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a key cross-peak would be observed between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet), confirming the isopropyl fragment. No other correlations would be expected, as the thiazole and aldehyde protons are isolated singlets. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It allows for the definitive assignment of each carbon atom that bears protons. For instance, the signal for the thiazole H4 proton would correlate with the thiazole C4 carbon, the isopropyl CH proton with its corresponding carbon, and the isopropyl CH₃ protons with their carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular fragments. youtube.com Key HMBC correlations would include:

The aldehyde proton showing a correlation to the thiazole C5, confirming the position of the aldehyde group.

The thiazole H4 proton showing correlations to C2 and C5, establishing the ring structure.

The isopropyl methine proton showing a correlation to the thiazole C2, confirming the attachment point of the isopropyl group.

Infrared (IR) Spectroscopy: Identification of Key Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific bonds.

For this compound, the most prominent and diagnostic absorption would be the strong C=O stretching vibration of the aldehyde functional group, typically found in the range of 1680-1710 cm⁻¹. The presence of an aromatic-like thiazole ring conjugated to the aldehyde can shift this peak to a slightly lower frequency compared to a non-conjugated aldehyde. Other important vibrations include the C-H stretching of the aldehyde proton, C-H stretches for the thiazole ring and the aliphatic isopropyl group, and C=N and C=C stretching vibrations within the thiazole ring.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aldehyde C=O Stretch 1680 - 1710 Strong
Aldehyde C-H C-H Stretch 2810 - 2850 and 2710 - 2750 Medium to Weak
Thiazole Ring C-H C-H Stretch 3000 - 3100 Medium to Weak
Isopropyl Group C-H Stretch 2850 - 2970 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

For this compound (molecular formula C₇H₉NOS), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 155. sigmaaldrich.com The fragmentation pattern would likely involve characteristic losses:

Loss of an isopropyl group (-43 Da): A significant peak at m/z 112, resulting from the cleavage of the isopropyl group from the thiazole ring.

Loss of carbon monoxide (-28 Da): A peak corresponding to the loss of CO from the aldehyde group, which is a common fragmentation pathway for aldehydes.

Loss of a methyl group (-15 Da): A peak at m/z 140 from the loss of a methyl radical from the isopropyl moiety.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass of a molecule, often to four or more decimal places. nih.govjournalofappliedbioanalysis.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would confirm the molecular formula C₇H₉NOS by matching the experimentally measured exact mass to the theoretically calculated mass, distinguishing it from any other combination of atoms that might have the same nominal mass. nih.gov

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
5-Chlorosalicylaldehyde
Thiophene-2-carbaldehyde
Benzaldehyde
1H-Pyrrole-2-carboxaldehyde
2-Pyridinecarboxaldehyde
Imidazole-2-carboxaldehyde

Spectroscopic Characterization Techniques for the Structural Elucidation of this compound and its Derivatives

The unequivocal identification and structural confirmation of synthetic organic compounds are paramount in chemical research. For novel heterocyclic molecules such as this compound, a multifaceted analytical approach employing various spectroscopic techniques is essential. This article details the application of tandem mass spectrometry (MS/MS), ultraviolet-visible (UV-Vis) spectroscopy, and X-ray crystallography in the comprehensive structural analysis of this compound and its derivatives.

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions in the gas phase. It involves multiple stages of mass analysis, typically selection of a precursor ion followed by its fragmentation and analysis of the resulting product ions. This methodology provides detailed structural information and is invaluable for the confirmation of newly synthesized compounds like this compound.

In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions that are analyzed in the second mass analyzer. The fragmentation patterns are predictable and provide a veritable fingerprint of the molecule's structure.

Key fragmentation pathways for this compound would likely involve the cleavage of the bonds within the thiazole ring and the loss of the isopropyl and aldehyde substituents. nih.gov The inherent stability of the thiazole ring often leads to characteristic fragmentation patterns, including the cleavage of the 1,2- and 3,4-bonds of the ring system. nih.gov

A plausible fragmentation pathway for protonated this compound would initiate with the loss of neutral molecules such as carbon monoxide (CO) from the aldehyde group or propene from the isopropyl group. Subsequent fragmentations could involve the opening of the thiazole ring, yielding ions that are diagnostic for this class of compounds.

Table 1: Predicted MS/MS Fragmentation Data for [this compound+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
156.05128.02CO[C₆H₉NS]⁺
156.05114.03C₃H₆[C₄H₄NOS]⁺
128.0286.00C₃H₆[C₃H₂NS]⁺
114.0386.00CO[C₃H₂NS]⁺

Note: The m/z values are predicted based on the chemical formula and known fragmentation patterns of similar heterocyclic compounds.

Ultraviolet-visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of a molecule, particularly the presence of conjugated systems and chromophores.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The thiazole ring itself is an aromatic system, and the presence of the conjugated carbaldehyde group at the 5-position will significantly influence the electronic transitions. The isopropyl group at the 2-position, being an auxochrome, will likely have a minor effect on the position of the absorption maxima (λmax).

Studies on similar thiazole derivatives have shown that the main absorption bands are typically observed in the range of 250-350 nm. nih.gov The π → π* transitions, which are generally of high intensity, are expected to appear at shorter wavelengths, while the lower intensity n → π* transitions, arising from the non-bonding electrons on the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the carbonyl group, would appear at longer wavelengths. The solvent used for the analysis can also influence the position of these transitions.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Assignment
Ethanol~275~15,000π → π
Ethanol~320~2,000n → π
Hexane~270~16,000π → π
Hexane~325~1,800n → π

Note: The λmax and ε values are estimations based on data for analogous substituted thiazoles.

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise coordinates of each atom in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide definitive proof of its structure. The crystallographic data would confirm the planarity of the thiazole ring and the relative orientation of the isopropyl and carbaldehyde substituents.

A hypothetical crystal structure of this compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic), as has been observed for other thiazole derivatives. nih.gov The analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds (if present in derivatives) or π-π stacking interactions between the thiazole rings of adjacent molecules, which govern the supramolecular assembly.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₇H₉NOS
Formula Weight155.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)7.9
α (°)90
β (°)105.2
γ (°)90
Volume (ų)780.4
Z4
Density (calculated) (g/cm³)1.320

Note: This is a hypothetical data set created for illustrative purposes based on typical values for similar organic molecules.

Computational Chemistry and Molecular Modeling of 2 Isopropylthiazole 5 Carbaldehyde

Quantum Chemical Calculations: A Theoretical Overview

While specific data for 2-Isopropylthiazole-5-carbaldehyde is unavailable, the established principles of quantum chemistry allow for a general discussion of the expected outcomes from such analyses.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

DFT is a widely used computational method for investigating the electronic properties of molecules. A hypothetical DFT study of this compound would likely focus on its frontier molecular orbitals and electrostatic potential surface to predict its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich thiazole (B1198619) ring, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterExpected Value/RegionSignificance
HOMO EnergyHigh (less negative)Indicates susceptibility to electrophilic attack.
LUMO EnergyLow (more negative)Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)ModerateDetermines chemical reactivity and kinetic stability.

Note: This table is illustrative and not based on published experimental or computational data.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would be expected to show a negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the carbaldehyde group. A positive potential would be anticipated around the hydrogen atoms and the carbon atom of the carbonyl group.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a higher level of accuracy compared to DFT in some cases, albeit at a greater computational cost. These methods could be employed to refine the geometric and electronic properties of this compound, providing benchmark data for other computational studies.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations are also instrumental in predicting spectroscopic data.

Table 2: Predicted Spectroscopic Parameters for this compound (Hypothetical)

TechniquePredicted Wavenumber/Chemical ShiftAssignment
IR Spectroscopy~1680-1700 cm⁻¹C=O stretching of the aldehyde
¹H NMR Spectroscopy~9.8-10.0 ppmAldehydic proton (-CHO)
¹³C NMR Spectroscopy~180-190 ppmCarbonyl carbon (-CHO)
UV-Vis Spectroscopy~250-300 nmπ → π* transitions of the thiazole ring and carbonyl group

Note: These are generalized predictions based on known spectroscopic data for similar functional groups and are not derived from specific calculations on this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent, would provide insights into its conformational flexibility, solvation effects, and interactions with other molecules. This would be particularly valuable for understanding its behavior in biological systems or as a component in materials science. However, no such simulation studies have been reported for this compound.

Conformational Analysis and Flexibility

The conformational landscape of a molecule is a critical determinant of its biological activity, as it dictates the three-dimensional shape available for interaction with biological targets. For this compound, conformational flexibility primarily arises from the rotation around the single bond connecting the isopropyl group to the thiazole ring and the bond connecting the carbaldehyde group to the ring.

The rotation of the isopropyl group allows it to adopt various orientations relative to the thiazole plane. These conformations are likely to have small energy differences, resulting in a relatively flexible side chain. The orientation of the carbaldehyde group is also crucial. It can exist in planar conformations, either syn or anti with respect to the thiazole ring's sulfur or nitrogen atom, stabilized by conjugation with the aromatic ring. Non-planar conformations are generally higher in energy. Computational methods like density functional theory (DFT) and molecular mechanics can be employed to calculate the potential energy surface of these rotations and identify the most stable, low-energy conformers.

While specific studies on this compound are lacking, research on other substituted thiazoles indicates that the rotational barriers for substituents are generally low, suggesting that a molecule like this compound would likely exist as a dynamic ensemble of rapidly interconverting conformers in solution.

Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to understand the dynamic behavior of a ligand when bound to a protein, offering insights into the stability of the complex and the nature of the interactions over time. nih.gov In the context of this compound, MD simulations could be used to study its interaction with a hypothetical protein target.

Such simulations would typically start with a docked pose of the molecule in the protein's binding site. The system is then solvated, and the trajectories of all atoms are calculated over a period of time, typically nanoseconds to microseconds. Analysis of these trajectories can reveal:

Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms can indicate the stability of the binding mode. A stable RMSD suggests a persistent interaction.

Key Interactions: The frequency and duration of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and specific amino acid residues can be monitored throughout the simulation. For this compound, the thiazole nitrogen and the carbaldehyde oxygen are potential hydrogen bond acceptors, while the isopropyl group can engage in hydrophobic interactions.

Conformational Changes: MD simulations can show how the ligand's conformation adapts within the binding pocket and if the protein undergoes any conformational changes upon ligand binding.

Studies on other thiazole derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes and to identify key residues crucial for binding. nih.govnih.gov For instance, simulations have shown that thiazole-containing compounds can form stable interactions with the active sites of various enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies via In Silico Methods

In the absence of experimental data for a series of analogs of this compound, in silico methods provide a valuable starting point for predicting its potential biological activities and guiding the design of more potent derivatives.

QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. imist.ma While no QSAR studies have been performed on this compound specifically, numerous studies on other thiazole derivatives have demonstrated the utility of this approach. imist.malaccei.org

A typical 2D-QSAR study on thiazole derivatives might involve the calculation of various molecular descriptors, such as:

Electronic Descriptors: Charges on specific atoms, dipole moment.

Steric Descriptors: Molecular weight, molar refractivity, and shape indices.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Thermodynamic Descriptors: Enthalpy of formation, LogP (lipophilicity).

These descriptors are then used to build a regression model that correlates them with a known biological activity (e.g., IC50). For example, a QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors revealed the importance of specific atomic charges and surface area in determining activity. laccei.org Another study on thiazole derivatives as PIN1 inhibitors found that molar refractivity (MR), LogP, and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) were key predictors of activity. imist.ma

Table 1: Examples of Descriptors Used in QSAR Studies of Thiazole Derivatives

Descriptor TypeExample DescriptorPotential Relevance for this compoundReference
ElectronicAtomic Charges (e.g., on N and O)Hydrogen bonding potential laccei.org
StericMolar Refractivity (MR)Bulk and polarizability of substituents imist.ma
ThermodynamicLogPMembrane permeability and hydrophobic interactions imist.ma
TopologicalJGI4 (Topological index)Molecular shape and branching laccei.org
Quantum ChemicalELUMOElectron accepting capability imist.ma

This table is illustrative and based on studies of other thiazole derivatives.

Molecular Docking for Target Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method can provide insights into the binding mode and estimate the binding affinity. While the specific biological targets of this compound are unknown, docking studies on analogous thiazole derivatives have been widely reported against various targets. biointerfaceresearch.comnih.govresearchgate.net

The general procedure for molecular docking involves:

Preparation of the Protein and Ligand: The 3D structures of the protein target and the ligand are prepared. This includes adding hydrogen atoms and assigning charges.

Defining the Binding Site: A specific region on the protein, usually a known active site or a predicted binding pocket, is defined for the docking calculations.

Docking Algorithm: A docking program uses a search algorithm to generate a large number of possible binding poses of the ligand in the defined site.

Scoring Function: Each pose is evaluated using a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode.

For this compound, the thiazole nitrogen and the aldehyde oxygen could act as hydrogen bond acceptors, while the isopropyl group could form hydrophobic interactions within a binding pocket. The thiazole ring itself can participate in π-π stacking or other aromatic interactions. Docking studies on other thiazole-containing molecules have revealed similar interaction patterns with their respective protein targets. nih.gov

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives

Thiazole Derivative ClassProtein TargetKey Predicted InteractionsReference
2,4-Disubstituted thiazolesTubulinHydrogen bonds, hydrophobic interactions nih.gov
Benzothiazole-thiazole hybridsp56lck Tyrosine KinaseHinge region binding, allosteric site interactions biointerfaceresearch.com
Thiazole-linked heterocyclesRho6 proteinHydrogen bonds, π-π stacking researchgate.net

This table is illustrative and based on studies of other thiazole derivatives.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be generated based on the structure of a known active ligand or a set of active compounds.

For thiazole derivatives, a pharmacophore model might include features such as:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. Studies on various classes of compounds, including those with heterocyclic scaffolds similar to thiazole, have successfully employed pharmacophore modeling and virtual screening to identify novel agonists and inhibitors. nih.gov

Table 3: Hypothetical Pharmacophore Features for a Thiazole-Based Ligand

Pharmacophore FeaturePotential Origin on this compound
Hydrogen Bond AcceptorThiazole Nitrogen, Carbaldehyde Oxygen
Hydrophobic FeatureIsopropyl Group
Aromatic RingThiazole Ring

This table is hypothetical and illustrates potential pharmacophoric features.

Advanced Research Applications and Prospects of 2 Isopropylthiazole 5 Carbaldehyde

Role in Drug Discovery and Development

The thiazole (B1198619) nucleus is a cornerstone in the development of therapeutic agents, with numerous thiazole-containing drugs approved for clinical use. 2-Isopropylthiazole-5-carbaldehyde serves as a crucial starting material and intermediate in the synthesis of novel drug candidates, owing to the reactivity of its carbaldehyde group and the inherent biological significance of the thiazole scaffold.

As a Core Building Block for Novel Therapeutic Agents

The concept of using core building blocks is fundamental to modern drug discovery, allowing for the efficient and systematic synthesis of libraries of compounds for biological screening. scitechdaily.comresearchgate.netnih.gov this compound exemplifies such a building block, providing a foundational structure that can be chemically modified to create a diverse range of derivatives with potential therapeutic applications. mdpi.comsciencedaily.com The presence of the aldehyde functional group allows for a variety of chemical transformations, including condensations, oxidations, and reductions, enabling the introduction of different pharmacophores and the optimization of structure-activity relationships (SAR).

The thiazole ring itself is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. nih.govnih.gov By utilizing this compound, researchers can readily access novel molecules that retain the desirable properties of the thiazole core while introducing new functionalities through the carbaldehyde handle. This approach has been instrumental in the development of compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. nih.govchemrj.org

Integration into Complex Heterocyclic Systems

The strategic incorporation of this compound into more complex molecular architectures is a key strategy in the quest for novel therapeutic agents with enhanced potency and selectivity. nih.gov This involves the synthesis of hybrid molecules and the design of derivatives aimed at specific biological targets.

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. nih.govrsc.org This approach aims to create hybrid compounds with improved affinity and efficacy, or with a dual mode of action. The aldehyde functionality of this compound is particularly amenable to the synthesis of such hybrids. For instance, it can readily undergo condensation reactions with various amines and active methylene (B1212753) compounds to generate Schiff bases and chalcone-like structures, which can then be further cyclized to form more complex heterocyclic systems. rsc.orgresearchgate.net

The synthesis of thiazole-quinoline and thiazole-indole hybrids has been explored for their potential anti-proliferative effects on cancer cell lines. rsc.org While not specifically using the 2-isopropyl derivative, these studies highlight the utility of the thiazole-5-carbaldehyde scaffold in creating complex, biologically active molecules. The resulting hybrid molecules often exhibit synergistic effects, where the combined activity is greater than the sum of the individual components.

The rational design and synthesis of derivatives of this compound targeting specific biological pathways is a major focus of current research. researchgate.netnih.govrsc.orgnih.gov By understanding the three-dimensional structure of a target protein, medicinal chemists can design molecules that fit into the active site and modulate its function. The versatility of the carbaldehyde group allows for the introduction of various substituents that can interact with specific amino acid residues in the target protein, thereby enhancing binding affinity and selectivity.

For example, thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines. researchgate.net The synthesis of these compounds often starts from a corresponding thiazole-5-carbaldehyde. While the specific 2-isopropyl derivative was not mentioned in the available literature, the general synthetic strategies are applicable. The following table summarizes the anticancer activity of some synthesized 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives.

Compound IDR1R2A-549 (% inhibitory)Bel7402 (% inhibitory)HCT-8 (% inhibitory)
8a 2-Cl2-Me, 4-Cl483531
8b 2-Cl2-Me, 5-Cl292226
8c 2-Cl2,4-di-Cl352925
8d 2-Cl2,5-di-Cl312529
8e 2-Cl2,6-di-Cl252123
8f 2-Cl2-CF3211920
8g 2-Cl4-CF3292426
8h 2-Cl4-F332729
8i 2-Cl4-Cl383133
8j 2-Cl4-Br362931
8k 2-Cl4-Me302527
8l 2-Cl4-OMe282325
5-fluorouracil 757880
Data sourced from a study on 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives, demonstrating the potential of the thiazole-5-carboxamide scaffold in anticancer research. researchgate.net

Furthermore, 2,5-disubstituted thiazole derivatives have been designed and synthesized as potential treatments for acute myeloid leukemia by targeting CDK9. nih.gov One such derivative, compound 24 , showed potent antiproliferative activity against MOLM-13 cells with an IC50 value of 0.034 μM, which is comparable to the positive control drug. nih.gov

Exploration in Neglected Tropical Diseases

Neglected tropical diseases (NTDs) are a group of infectious diseases that affect the world's poorest populations. There is an urgent need for new, effective, and affordable drugs to treat these diseases. Thiazole-containing compounds have shown promise as antiparasitic agents, and derivatives of this compound could be explored for their potential in this area.

Research has shown that certain thiazole derivatives exhibit cytotoxic potential against parasites such as Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. researchgate.netnih.gov For instance, a series of naphthyl-thiazole derivatives were synthesized and showed promising in vitro antiparasitic activity. researchgate.netnih.govunl.pt While these studies did not specifically use this compound, the findings suggest that the thiazole scaffold is a viable starting point for the development of new antiparasitic drugs. The following table presents the in vitro antiparasitic activity of selected naphthyl-thiazole derivatives.

CompoundL. amazonensis (Amastigote) IC50 (µM)T. cruzi (Amastigote) IC50 (µM)
2l 10.512.3
1b 15.218.7
1j 13.816.4
Data from a study on naphthyl-thiazole derivatives, indicating the potential of the thiazole scaffold in targeting neglected tropical diseases. researchgate.net

The development of new drugs for NTDs often relies on the exploration of novel chemical scaffolds. The versatility of this compound makes it an attractive candidate for the synthesis of compound libraries that could be screened against a panel of parasites responsible for NTDs.

Mechanistic Investigations of Biological Activity

Understanding the mechanism of action of a bioactive compound is crucial for its development into a therapeutic agent. For derivatives of this compound, mechanistic studies are often directed at identifying their molecular targets and elucidating the downstream cellular effects.

Given the broad range of biological activities reported for thiazole derivatives, it is likely that their mechanisms of action are diverse. For instance, in the context of cancer, thiazole-containing compounds have been shown to inhibit various protein kinases, interfere with DNA replication, and induce apoptosis. nih.gov The specific mechanism of action of a given derivative will depend on the nature and position of the substituents on the thiazole ring.

In the case of antiparasitic activity, thiazole derivatives may act by inhibiting essential enzymes in the parasite's metabolic pathways or by disrupting its cellular integrity. mdpi.com For example, some antifungal thiazole derivatives have been shown to target lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis, which is essential for fungal cell membrane integrity. nih.gov

While specific mechanistic studies on this compound derivatives are not extensively reported in the available literature, the known biological activities of structurally related thiazoles provide a foundation for future investigations. Techniques such as molecular docking, enzymatic assays, and cell-based assays can be employed to identify the molecular targets and unravel the mechanisms of action of novel compounds derived from this versatile scaffold.

Elucidation of Molecular Mechanisms of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, and understanding the molecular mechanisms through which they exert their effects is a key area of research. The thiazole ring is an aromatic heterocycle that can participate in various non-covalent interactions, including hydrogen bonding, and π-π stacking, with biological macromolecules such as proteins and nucleic acids. nih.gov The aldehyde functional group in this compound is a reactive electrophile that can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine, histidine) in proteins, leading to the modulation of their function. nih.gov

Research into the molecular mechanisms of action of thiazole-containing compounds often involves studying their influence on cellular signaling pathways, enzyme activity, and gene expression. nih.gov For instance, some thiazole derivatives have been shown to impact pathways related to cell cycle progression and apoptosis. nih.gov The specific substitution pattern of this compound, with an isopropyl group at the 2-position and a carbaldehyde at the 5-position, will undoubtedly influence its steric and electronic properties, thereby dictating its specific molecular interactions and downstream biological effects.

Identification of Specific Molecular Targets

A crucial aspect of understanding the biological activity of any compound is the identification of its specific molecular targets. For this compound, this involves identifying the proteins, enzymes, or receptors with which it directly interacts to elicit a biological response. Given the diverse activities of thiazole derivatives, the potential targets are numerous. globalresearchonline.net

For example, various thiazole-containing molecules have been identified as inhibitors of enzymes such as kinases, proteases, and dehydrogenases. mdpi.com The aldehyde moiety of this compound makes it a candidate for targeting enzymes where a reactive nucleophile is present in the active site. Computational methods, such as molecular docking, are often employed to predict the binding of small molecules like this compound to the three-dimensional structures of potential protein targets. nih.govacs.org These in silico predictions can then be validated through in vitro binding assays and enzymatic activity assays.

Potential Molecular Target ClassRationale for Interaction with this compound
Kinases The thiazole ring can act as a scaffold for designing ATP-competitive inhibitors.
Proteases The aldehyde group can form a covalent adduct with catalytic cysteine or serine residues.
Dehydrogenases The thiazole moiety may interact with the cofactor binding site.
Tubulin Some 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization. nih.gov

Metabolism and Bioactivation Studies

The metabolic fate of a compound is a critical determinant of its biological activity and potential toxicity. Thiazole-containing drugs can undergo metabolic transformations catalyzed by cytochrome P450 (CYP) enzymes. nih.gov These metabolic reactions can occur on the thiazole ring itself, leading to the formation of reactive metabolites such as epoxides or S-oxides. nih.govfz-juelich.de Such reactive intermediates have the potential to covalently bind to cellular macromolecules, which can be a mechanism of toxicity. nih.gov

For this compound, metabolism could potentially occur at several sites:

Thiazole Ring Oxidation: The sulfur and nitrogen atoms of the thiazole ring are susceptible to oxidation. nih.govfz-juelich.de

Isopropyl Group Hydroxylation: The isopropyl group can undergo hydroxylation.

Aldehyde Group Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.

In vitro studies using liver microsomes or recombinant CYP enzymes are typically conducted to investigate the metabolic pathways of such compounds. Identifying the metabolites and the enzymes responsible for their formation is crucial for understanding the compound's pharmacokinetic profile and potential for bioactivation. nih.gov

Advanced Materials Science and Chemical Engineering Applications

Beyond its biological potential, the chemical structure of this compound lends itself to applications in materials science and chemical engineering.

As Precursors for Functional Polymers

The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of functional polymers. Aldehydes can readily participate in a variety of polymerization and modification reactions, including:

Condensation Polymerization: Reaction with di- or polyamines can lead to the formation of polyimines (Schiff bases), which can be further reduced to polyamines.

Wittig and Related Reactions: Conversion of the aldehyde to a vinyl group allows for its incorporation into polymers via radical polymerization.

Polymer Functionalization: The aldehyde group can be used to graft the thiazole moiety onto existing polymer backbones, thereby imparting new functionalities.

Polymers incorporating the thiazole ring are of interest due to the electronic properties and potential for metal coordination of the thiazole moiety. mdpi.comresearchgate.net Such polymers may find applications in areas like organic electronics, chemosensors, and catalysis.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The thiazole ring in this compound can participate in various non-covalent interactions, making it a potential building block for supramolecular assemblies. These interactions include:

Hydrogen Bonding: The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic thiazole ring can stack with other aromatic systems.

Metal Coordination: The sulfur and nitrogen atoms can coordinate with metal ions.

By carefully designing molecules that incorporate the this compound motif, it is possible to create self-assembling systems that form well-defined nanostructures such as wires, sheets, or spheres. These structures could have applications in areas like molecular electronics, drug delivery, and catalysis.

Applications in Sensors and Optoelectronic Devices

Thiazole-containing compounds have been investigated for their use in sensors and optoelectronic devices due to their favorable electronic and photophysical properties. researchgate.net The thiazole ring is an electron-rich heterocycle that can be part of a conjugated system, which is a key requirement for many optoelectronic applications.

The aldehyde group in this compound can be chemically modified to tune the electronic properties of the molecule or to attach it to other components of a device. For example, condensation with an electron-donating amine could create a donor-acceptor molecule with interesting charge-transfer properties. Potential applications include:

Fluorescent Sensors: The fluorescence properties of the thiazole moiety can be modulated by the binding of analytes, forming the basis for a chemical sensor. kfupm.edu.sa

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives can be used as components of the emissive layer in OLEDs.

Organic Photovoltaics (OPVs): Thiazole-containing polymers have been explored as materials for the active layer in solar cells.

Future Directions and Interdisciplinary Research Opportunities

The unique structural attributes of this compound position it as a promising candidate for exploration in several advanced and interdisciplinary research fields. The convergence of chemistry, biology, and materials science is expected to unlock the full potential of this compound.

The demand for novel bioactive compounds in drug discovery has propelled the development of high-throughput synthesis and screening (HTS) methodologies. For this compound, the application of modern automated reaction platforms can significantly accelerate the generation of diverse libraries of its derivatives. figshare.com Techniques such as solid-phase synthesis, microwave-assisted organic synthesis (MAOS), and flow chemistry are particularly well-suited for the rapid derivatization of the carbaldehyde group. figshare.com

Flow chemistry, for instance, allows for the precise control of reaction parameters, leading to higher yields and purity of the products in a shorter time frame. This is crucial for the efficient synthesis of a large number of analogs for subsequent biological screening. figshare.com High-throughput screening can then be employed to rapidly assess the biological activity of these derivatives against a wide range of therapeutic targets. The thiazole nucleus is a component of several clinically approved drugs, and HTS can aid in identifying new lead compounds based on the this compound scaffold for various diseases, including cancer and infectious diseases. mdpi.comnih.gov

Table 1: Potential High-Throughput Synthesis Strategies for this compound Derivatives

Synthesis Strategy Potential Advantages
Flow Chemistry Rapid reaction optimization, improved safety, and scalability.
Microwave-Assisted Synthesis Accelerated reaction rates, higher yields, and cleaner reactions. figshare.com

| Solid-Phase Synthesis | Simplified purification and automation capabilities. figshare.com |

In recent years, the principles of green chemistry have become integral to chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of thiazole derivatives, including this compound, is increasingly being explored through environmentally benign methods. bepls.comresearchgate.netmdpi.com These approaches focus on the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. bepls.comresearchgate.net

For the synthesis of the thiazole core, methods utilizing water as a solvent, biodegradable catalysts, and solvent-free reaction conditions are being developed. bepls.com For instance, one-pot multicomponent reactions catalyzed by reusable nanocatalysts represent a green and efficient way to construct the thiazole ring. acs.org Such strategies not only minimize waste but also often lead to higher yields and simpler purification procedures. The adoption of these green methodologies for the synthesis of this compound and its derivatives will be crucial for its sustainable application in research and industry. bohrium.com

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Thiazole Derivatives

Parameter Conventional Synthesis Green Synthesis
Solvents Often uses volatile organic compounds (VOCs). Employs water, ionic liquids, or solvent-free conditions. bepls.com
Catalysts May use hazardous and non-recyclable catalysts. Utilizes reusable and biodegradable catalysts. bepls.comacs.org
Energy Consumption Can be energy-intensive. Often employs energy-efficient methods like microwave or ultrasonic irradiation. bepls.comresearchgate.net

| Waste Generation | Can produce significant chemical waste. | Aims for minimal waste generation through high atom economy reactions. researchgate.net |

Nanotechnology offers transformative potential in medicine, particularly in the realm of drug delivery. Thiazole derivatives have been investigated for their potential as nanoscale therapeutic agents. imp.kiev.ua The integration of this compound into nanocarriers such as liposomes, polymeric nanoparticles, and carbon nanotubes could enhance its therapeutic efficacy.

By encapsulating or conjugating this compound derivatives to nanoparticles, it is possible to improve their solubility, stability, and bioavailability. Furthermore, targeted drug delivery systems can be designed to specifically deliver the compound to diseased tissues, thereby minimizing off-target effects and reducing systemic toxicity. The aldehyde group of this compound provides a convenient handle for covalent attachment to nanocarriers functionalized with amino groups, enabling the development of sophisticated drug delivery platforms.

The paradigm of personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. The development of targeted therapies is a cornerstone of this approach. Thiazole-containing compounds have been successfully developed as inhibitors of specific biological targets, including various kinases implicated in cancer. nih.gov

Given the therapeutic potential of the thiazole scaffold, derivatives of this compound could be designed and synthesized to target specific molecular markers of disease. For example, by modifying the substituents on the thiazole ring, it may be possible to develop potent and selective inhibitors of enzymes or receptors that are overexpressed in certain patient populations. This would enable a more precise and effective treatment strategy, aligning with the goals of personalized medicine. The versatility of the this compound structure makes it an attractive starting point for the development of a new generation of targeted therapeutics. tandfonline.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Dasatinib
Dabrafenib
Ixabepilone
Patellamide A

Q & A

Q. What are the standard synthetic routes and characterization techniques for 2-Isopropylthiazole-5-carbaldehyde?

Methodological Answer: While specific synthetic protocols are not detailed in the provided literature, thiazole carbaldehydes are typically synthesized via cyclization of thioamides or Vilsmeier-Haack formylation of pre-formed thiazole derivatives. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm the aldehyde proton (δ ~9-10 ppm in ¹H NMR) and the isopropyl group’s splitting pattern. Fourier-transform infrared (FT-IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed using HPLC or GC-MS, with ≥95% purity recommended for research-grade material .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer: Single-crystal X-ray diffraction is performed at low temperatures (e.g., 100 K) to minimize thermal motion. Data collection and integration use detectors like CCD or PILATUS. SHELXS/SHELXD solves the phase problem via direct methods, while SHELXL refines the structure with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are placed geometrically or refined isotropically. Validation against the Cambridge Structural Database (CSD) ensures accuracy. Final refinement statistics (R-factor < 5%) confirm reliability .

Advanced Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer: Discrepancies (e.g., unexpected NMR shifts vs. XRD bond lengths) require cross-validation. Density Functional Theory (DFT) models electronic environments to predict NMR chemical shifts or optimize geometries for comparison with crystallographic data. Mercury CSD ’s packing similarity tools identify lattice influences on bond lengths. Statistical metrics like R-factors and goodness-of-fit (GOF) in SHELXL ensure refinement robustness. Re-examining experimental conditions (e.g., solvent effects, crystal quality) is critical .

Q. What advanced tools in Mercury CSD 2.0 facilitate analysis of intermolecular interactions in this compound’s crystal lattice?

Methodological Answer: Mercury’s Materials Module enables customizable searches for interaction motifs (e.g., C-H···O, π-stacking). Void visualization identifies solvent-accessible regions, critical for detecting disorder. Packing similarity calculations compare the compound’s lattice with CSD entries to infer polymorphism or pseudosymmetry. Hydrogen-bond propensity analysis predicts interaction stability under varying conditions .

Q. What experimental strategies evaluate this compound’s potential as a bioactive precursor?

Methodological Answer: Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) with dose-response curves (IC₅₀/EC₅₀ determination). Structure-activity relationship (SAR) studies modify functional groups (e.g., substituting isopropyl or aldehyde) to assess bioactivity. Pharmacokinetic profiling includes metabolic stability (via liver microsomes) and LogP determination (HPLC) for bioavailability prediction. Toxicity screening (e.g., Ames test) ensures safety .

Q. How can researchers optimize synthetic yield and purity of this compound for reproducibility?

Methodological Answer: Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Monitor reaction progress via TLC or in situ FT-IR. Purification uses column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Purity is quantified via HPLC-DAD with ≥97% threshold for publication-ready data .

Methodological Notes

  • Data Reporting : Follow ICMJE standards to document chemical synthesis, purity, and analytical conditions (e.g., NMR solvent, XRD wavelength) for reproducibility .
  • Software Tools : SHELX (structure refinement), Mercury CSD (interaction analysis), and Gaussian (DFT calculations) are indispensable for rigorous research .

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Feasible Synthetic Routes

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2-Isopropylthiazole-5-carbaldehyde
Reactant of Route 2
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2-Isopropylthiazole-5-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.